molecular formula C40H30N4 B12530207 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin CAS No. 744220-98-2

10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin

Cat. No.: B12530207
CAS No.: 744220-98-2
M. Wt: 566.7 g/mol
InChI Key: NALYTCRDRGQOCX-UHFFFAOYSA-N
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Description

10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is a porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and one phenyl group attached to the porphyrin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. Specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives .

Scientific Research Applications

10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin involves its ability to interact with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin core can also coordinate with metal ions, enhancing its catalytic activity and enabling it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Similar structure but with nitrophenyl groups, which can alter its electronic properties and reactivity.

    5,15-Bis(3-pyridyl)-10,20-bis(phenyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.

    5,15-Dipyridyl-10,20-bis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, providing different electronic characteristics.

Uniqueness

10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Properties

CAS No.

744220-98-2

Molecular Formula

C40H30N4

Molecular Weight

566.7 g/mol

IUPAC Name

10,20-bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C40H30N4/c1-25-8-12-28(13-9-25)39-32-18-16-30(41-32)24-31-17-19-33(42-31)40(29-14-10-26(2)11-15-29)37-23-21-35(44-37)38(27-6-4-3-5-7-27)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3

InChI Key

NALYTCRDRGQOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)N3

Origin of Product

United States

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